Phénosafranine

Vue d'ensemble

Description

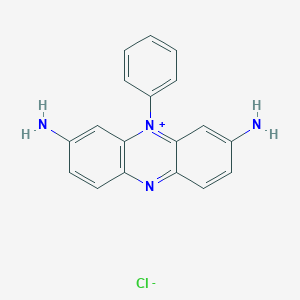

Phenosafranin is an organic chloride salt with the chemical formula C18H15ClN4 . It is a synthetic dye belonging to the phenazine family, commonly used for biological staining and as a redox indicator in biochemical studies. The compound is known for its vibrant color and ability to intercalate with nucleic acids, making it useful in various scientific applications .

Applications De Recherche Scientifique

Phenosafranin has a wide range of applications in scientific research:

Chemistry: Used as a redox indicator and in the synthesis of other phenazine compounds.

Biology: Employed as a biological stain for nucleic acids and proteins.

Medicine: Investigated for its potential use in photodynamic therapy due to its photosensitizing properties.

Industry: Utilized in the production of dyes and as a colorimetric sensor for detecting nitrites .

Mécanisme D'action

Target of Action

Phenosafranin primarily targets DNA , particularly double-stranded and heat-denatured DNA . It has been found to have a high binding affinity to these forms of DNA . The compound is also used as a stain for various biological specimens, including Gram-negative bacteria .

Mode of Action

Phenosafranin interacts with its targets through a process known as intercalation . This involves the insertion of the Phenosafranin molecule between the base pairs of the DNA helix . The intercalation of Phenosafranin into DNA induces strong quenching in the fluorescence spectra of the dye .

Biochemical Pathways

The intercalation of Phenosafranin into DNA can lead to structural damages, potentially preventing further information retrieval from DNA and leading to the arrest of cell division . This mechanism has implications in several biological processes, including cancer chemotherapy .

Pharmacokinetics

Research has shown that the solubility of phenosafranin can be enhanced in an aqueous environment, which could potentially improve its bioavailability .

Result of Action

The interaction of Phenosafranin with DNA can lead to significant molecular and cellular effects. For instance, the intercalation of Phenosafranin into DNA can cause structural damages, potentially leading to the arrest of cell division . In addition, Phenosafranin has been found to exhibit good activity against certain cancer cell lines when used as a photosensitizer .

Action Environment

The action, efficacy, and stability of Phenosafranin can be influenced by various environmental factors. For instance, the presence of certain salts can enhance the solubilization of Phenosafranin, potentially improving its efficacy . Furthermore, the fluorescence emission of Phenosafranin bound to DNA can be affected by the presence of certain ions .

Analyse Biochimique

Biochemical Properties

Phenosafranin has been studied for its interaction with double stranded, heat denatured and single stranded calf thymus DNA . The binding to the double stranded and heat denatured DNA conformations induced strong quenching in the fluorescence spectra of Phenosafranin . This suggests that Phenosafranin can interact with these biomolecules and potentially influence their biochemical reactions .

Cellular Effects

For instance, it could potentially impact cell signaling pathways, gene expression, and cellular metabolism through its interactions with DNA .

Molecular Mechanism

The molecular mechanism of Phenosafranin’s action involves its binding to DNA. It has been shown to intercalate into the double stranded and heat denatured DNA, a process that involves the insertion of Phenosafranin between DNA base pairs . This intercalation can lead to changes in DNA structure, which could in turn influence gene expression .

Temporal Effects in Laboratory Settings

Given its stable binding with DNA, it is possible that Phenosafranin could have long-term effects on cellular function .

Dosage Effects in Animal Models

Given its interactions with DNA, it is plausible that different dosages could have varying effects on DNA structure and function .

Metabolic Pathways

Its ability to bind to DNA suggests that it could potentially interact with enzymes or cofactors involved in DNA metabolism .

Transport and Distribution

Given its ability to bind to DNA, it is likely that it could be localized to the nucleus where DNA is located .

Subcellular Localization

Given Phenosafranin’s ability to bind to DNA, its subcellular localization is likely to be in the nucleus where DNA is located . This localization could potentially influence its activity or function, such as its ability to interact with DNA and potentially influence gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phenosafranin can be synthesized through the diazotization of commercial phenosafranin under acidic conditions. The reaction involves the use of hydrochloric acid and a reaction time of approximately 20 minutes . Another method involves the reaction of p-dimethylaniline with malonic anhydride under basic conditions .

Industrial Production Methods: Industrial production of phenosafranin typically involves large-scale diazotization processes, ensuring optimal conditions for high yield and purity. The use of advanced reactors and controlled environments helps in maintaining the consistency and quality of the produced compound .

Analyse Des Réactions Chimiques

Types of Reactions: Phenosafranin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different phenazine derivatives.

Reduction: The compound can be reduced to its leuco form, which is colorless.

Substitution: Phenosafranin can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can react with phenosafranin under mild conditions.

Major Products Formed:

Oxidation: Various phenazine derivatives.

Reduction: Leuco phenosafranin.

Substitution: Substituted phenosafranin derivatives.

Comparaison Avec Des Composés Similaires

Safranin O: Another phenazine dye used for similar staining purposes.

Methylene Blue: A phenothiazine dye with similar photosensitizing properties.

Acridine Orange: A nucleic acid stain with comparable intercalating abilities

Uniqueness: Phenosafranin is unique due to its specific absorption properties and its ability to act as both a redox indicator and a biological stain. Its versatility in various scientific applications, particularly in photodynamic therapy, sets it apart from other similar compounds .

Activité Biologique

Phenosafranin, a phenazine dye with the chemical formula and CAS number 81-93-6, has garnered attention for its diverse biological activities, particularly in the fields of cancer therapy and molecular imaging. This article explores the compound's biological properties, mechanisms of action, and applications based on recent research findings.

| Property | Value |

|---|---|

| Molecular Weight | 322.792 g/mol |

| Density | 1.1738 g/cm³ |

| Melting Point | 300 °C |

| Boiling Point | 478.49 °C |

| Binding Affinity | High to triplex RNA |

Phenosafranin exhibits a high binding affinity to triplex RNA compared to its duplex form, indicating its potential utility in molecular biology applications such as RNA staining and detection .

Phenosafranin functions primarily through intercalation , where it inserts itself between the base pairs of nucleic acids. This intercalation is crucial for its ability to bind effectively to RNA structures, thereby influencing various cellular processes. The compound has shown promise in:

- Staining plant cells : Used for visualizing cellular components.

- Determining hemoglobin levels : Acts as a colorimetric reagent for hemoglobin detection.

- Binding to neurotransmitters : Engages with dopamine and serotonin, facilitating studies in neurobiology .

Anticancer Activity

Recent studies have highlighted the potential of phenosafranin as an effective chemotherapeutic agent. A notable case involves the synthesis of a biotin-phenosafranin conjugate (Biot-PSF), which demonstrated significant activity against colorectal carcinoma cell lines such as HCT116 and adenocarcinoma lines COLO 205 and SW620. This conjugate was designed for targeted therapy and imaging, showcasing its dual role in diagnostics and treatment .

Case Study: Biot-PSF Conjugate

- Objective : To evaluate the efficacy of Biot-PSF in targeting cancer cells.

- Methodology : The conjugate was tested against various cancer cell lines using standard cytotoxicity assays.

- Findings :

- IC50 values indicated effective concentration ranges for inhibiting cancer cell growth.

- Enhanced imaging capabilities due to the photosensitive nature of phenosafranin.

In Vitro Studies

In vitro experiments using HeLa cells revealed that phenosafranin exhibits improved intrinsic activity, suggesting its potential as an anticancer agent . The compound's ability to induce apoptosis in cancer cells was also noted, further supporting its therapeutic applications.

Applications in Molecular Imaging

The photosensitive properties of phenosafranin make it suitable for use as a bio-probe in imaging techniques. Its conjugation with biotin allows for precise targeting within biological systems, enhancing the visualization of cancerous tissues during diagnostic procedures .

Propriétés

IUPAC Name |

10-phenylphenazin-10-ium-2,8-diamine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4.ClH/c19-12-6-8-15-17(10-12)22(14-4-2-1-3-5-14)18-11-13(20)7-9-16(18)21-15;/h1-11H,(H3,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUHUMACVWVDME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+]2=C3C=C(C=CC3=NC4=C2C=C(C=C4)N)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701001694 | |

| Record name | 3,7-Diamino-5-phenylphenazin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green lustrous solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |

| Record name | Phenosafranin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16539 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

81-93-6 | |

| Record name | Phenosafranine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenosafranine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenosafranin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenosafranin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,7-Diamino-5-phenylphenazin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-diamino-5-phenylphenazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOSAFRANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47U3T2FC2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.